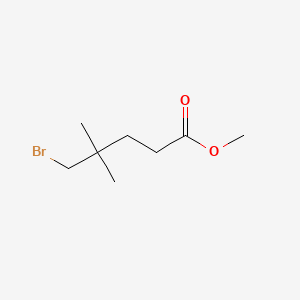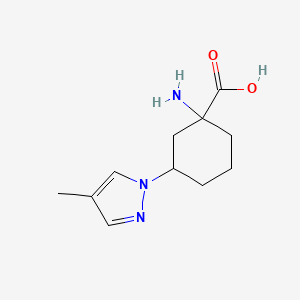![molecular formula C8H10O2 B13488837 6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
6-Oxospiro[3.3]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxospiro[33]heptane-2-carbaldehyde is a unique spiro compound characterized by its bicyclic structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxospiro[3.3]heptane-2-carbaldehyde typically involves cyclization reactions. One common method includes the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection using magnesium turnings in methanol . This method yields the desired spiro compound with good stability and solubility.
Industrial Production Methods
While specific industrial production methods for 6-Oxospiro[3The removal of magnesium salts by filtration and the potential presence of partially hydrated oxalic acid can complicate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxospiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Oxospiro[3.3]heptane-2-carbaldehyde involves its interaction with various molecular targets. The compound’s spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with similar structural features but different functional groups.
6-Oxospiro[3.3]heptane-2-carboxamide: Similar in structure but contains an amide group instead of an aldehyde.
Uniqueness
6-Oxospiro[3.3]heptane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-oxospiro[3.3]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-5-6-1-8(2-6)3-7(10)4-8/h5-6H,1-4H2 |
Clé InChI |
YMYMIHBXGHRYHP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(=O)C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)




![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)

![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
